molecular formula C7H6BrN3 B184045 5-bromo-1H-indazol-3-amine CAS No. 61272-71-7

5-bromo-1H-indazol-3-amine

Cat. No. B184045
CAS RN: 61272-71-7
M. Wt: 212.05 g/mol
InChI Key: OMPYFDJVSAMSMA-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

To a 25 mL round-bottom flask, was added 5-bromo-1H-indazol-3-amine (2.0 g, 9432 μmol), 2.0 M iodomethane in tert-butyl methyl ether (587 μL, 9432 mmol), 1.5 g of Na2CO3, and 5 mL of DMF. The reaction mixture was heated to 80° C. for 6 hours. The reaction mixture was then diluted with 30 mL of water and extracted twice with 50 mL of EtOAc. The organic layers were combined, concentrated, and purified by a silica gel column chromatography separation on an ISOC instrument, eluting with 0-60% EtOAc in hexane to give 5-bromo-N,N-dimethyl-1H-indazol-3-amine (45 mg, 2.0% yield), MS m/z: 241 (M+1); and 5-bromo-N-methyl-1H-indazol-3-amine (550 mg, 26% yield), MS m/z: 227 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
587 μL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=C2N.IC.COC(C)(C)C.C([O-])([O-])=O.[Na+].[Na+].[CH3:26][N:27]([CH:29]=O)[CH3:28]>O>[Br:1][C:2]1[CH:10]=[C:9]2[C:8](=[CH:4][CH:3]=1)[NH:7][N:6]=[C:29]2[N:27]([CH3:28])[CH3:26] |f:3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C(=NNC2=CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC
Name
Quantity
587 μL
Type
reactant
Smiles
COC(C)(C)C
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 mL of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography separation on an ISOC instrument
WASH
Type
WASH
Details
eluting with 0-60% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NNC2=CC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.